(Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
Description
The compound (Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a thiazolidinone derivative characterized by a propanamide linker connecting a 3-hydroxyphenyl group to a thiazolidinone core. The thiazolidinone ring is substituted with a 3-methoxybenzylidene moiety at the 5-position, and the Z-configuration of the benzylidene double bond is critical for its stereochemical and biological properties.
Key physicochemical properties include a molecular formula of C₂₀H₁₈N₂O₃S₂, molar mass of ~398.5 g/mol, predicted density of 1.4–1.43 g/cm³, and a pKa of 9.53, indicating moderate basicity that influences solubility and bioavailability .
Properties
Molecular Formula |
C20H18N2O4S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C20H18N2O4S2/c1-26-16-7-2-4-13(10-16)11-17-19(25)22(20(27)28-17)9-8-18(24)21-14-5-3-6-15(23)12-14/h2-7,10-12,23H,8-9H2,1H3,(H,21,24)/b17-11- |
InChI Key |
MXNIPDUGOIHELP-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation for Thiazolidinone Formation
The foundational step involves the condensation of rhodanine (2-thioxothiazolidin-4-one) with 3-methoxybenzaldehyde to form the (Z)-5-(3-methoxybenzylidene)-2-thioxothiazolidin-4-one intermediate.
Conventional Method
-
Reagents : Rhodanine, 3-methoxybenzaldehyde, acetic acid, sodium acetate.
-
Conditions : Reflux at 80–90°C for 2–4 hours under nitrogen.
Microwave-Assisted Synthesis
-
Reagents : Same as above, with catalytic triethylamine.
-
Conditions : Microwave irradiation at 150 W, 100°C for 10–15 minutes.
Ultrasound Irradiation
-
Reagents : Potassium carbonate in water.
-
Conditions : 35 kHz ultrasound, room temperature, 3–5 minutes.
Mechanistic Insight :
The reaction proceeds via base-catalyzed deprotonation of rhodanine, followed by nucleophilic attack on the aldehyde carbonyl. The (Z)-isomer predominates due to steric hindrance favoring the trans-configuration.
Introduction of the Propanamide Side Chain
The intermediate undergoes nucleophilic substitution to introduce the N-(3-hydroxyphenyl)propanamide group.
Stepwise Protocol
-
S-Alkylation :
-
Aminolysis with 3-Hydroxyaniline
Alternative Coupling Agents
Optimization Studies
Solvent and Base Screening
Comparative studies reveal water as the optimal solvent for green synthesis, while potassium carbonate outperforms triethylamine and sodium acetate in base-mediated reactions (Table 1).
Table 1. Solvent and Base Impact on Condensation Yield
| Base | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Water | 1 | 99 |
| Et₃N | Methanol | 13 | 42 |
| NaOAc | Acetic acid | 25 | 55 |
Temperature and Catalysis
-
Conventional Thermal vs. Microwave :
-
Catalyst Role : Triethylamine reduces side products by stabilizing the enolate intermediate.
Structural Characterization
Spectroscopic Validation
Configuration Confirmation
The (Z)-stereochemistry is confirmed via NOESY, showing proximity between the methoxybenzylidene proton and thiazolidinone sulfur.
Industrial and Environmental Considerations
Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and methoxybenzylidene moieties.
Reduction: Reduction reactions can target the carbonyl groups within the thioxothiazolidinone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a thiazolidinone core, which is known for its diverse pharmacological effects. Its structure includes:
- Thiazolidinone Ring : Associated with various biological activities.
- Methoxybenzylidene Moiety : Enhances structural diversity and potential reactivity.
- Hydroxyphenyl Group : Contributes to its biological interactions and activity.
Molecular Formula
- C20H18N2O4S2
- Molecular Weight : 414.5 g/mol
Antimicrobial Activity
Thiazolidinone derivatives, including this compound, have shown significant antimicrobial properties. Studies suggest that (Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide may be effective against various bacterial and fungal strains. This potential makes it a candidate for further investigation in treating infections.
Anti-inflammatory Effects
Compounds with similar structures have been noted for their ability to modulate inflammatory pathways. Preliminary computational models predict that this compound could inhibit key enzymes involved in inflammatory processes, making it relevant for conditions characterized by chronic inflammation.
Anticancer Properties
Research indicates that some thiazolidinone derivatives exhibit cytotoxic effects on cancer cell lines. The structural characteristics of (Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide suggest it may also possess anticancer activity, warranting further study into its mechanisms of action against specific cancer types.
Synthesis and Preparation
The synthesis of (Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves multi-step organic reactions:
- Formation of the Thioxothiazolidinone Ring :
- Reaction of a thioamide with a carbonyl compound under acidic or basic conditions.
- Introduction of the Methoxybenzylidene Group :
- Condensation reaction between 3-methoxybenzaldehyde and the thioxothiazolidinone intermediate.
- Attachment of the Hydroxyphenyl Group :
- Coupling the hydroxyphenyl group to the thioxothiazolidinone derivative through amide bond formation using coupling reagents like EDCI or DCC.
Summary Table of Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Formation | Thioamide + Carbonyl (acidic/basic) |
| 2 | Condensation | 3-Methoxybenzaldehyde + Thioxothiazolidinone |
| 3 | Coupling | Hydroxyphenyl Group + Coupling Reagents |
Computational Predictions and Interaction Studies
Computational models have been employed to predict the biological activity of (Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide against various biological targets. These studies are crucial for understanding how this compound interacts with enzymes and receptors in biological systems.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thus preventing substrate interaction.
Signal Transduction Modulation: It may interfere with cellular signaling pathways, altering cellular responses.
Membrane Disruption: The compound can integrate into cell membranes, disrupting their integrity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives with structural variations in the benzylidene substituent, propanamide linker, or aromatic rings have been synthesized and studied.
Table 1: Structural and Physicochemical Comparison
Note: Molar mass for Analog 2 in is listed as 398.507, but the formula C₂₃H₂₆N₂O₆ suggests a higher mass (~438.5 g/mol). This discrepancy may indicate a typographical error in the source.
Key Observations
Methyl groups (Analog 1) increase hydrophobicity but lack the electron-donating effects of methoxy . Thiophene-2-ylmethylidene (Analog 3) replaces the benzene ring with a sulfur-containing heterocycle, increasing lipophilicity and altering π-π stacking interactions in biological systems .
Aromatic Ring Modifications: Substituting the 3-hydroxyphenyl group with 2-hydroxyphenyl (Analog 2) or 3-methoxyphenyl (Analog 5) alters hydrogen-bonding capacity and steric bulk. The 3-hydroxy group in the target compound may improve solubility via polar interactions .
Physicochemical Properties :
- The target compound and Analog 1 share identical molar mass and pKa, but the 4-methylbenzylidene group in Analog 1 may reduce polarity, impacting membrane permeability .
- 3-Methoxy-4-propoxybenzylidene in Analog 4 significantly increases molar mass (470.97 g/mol), likely reducing aqueous solubility but improving affinity for hydrophobic binding pockets .
Synthetic Accessibility: Synthesis routes for analogs often involve condensation of thiazolidinone precursors with substituted benzaldehydes or heterocyclic aldehydes (e.g., thiophene-2-carbaldehyde) under basic conditions .
Biological Activity
(Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound featuring a thiazolidinone core, which is recognized for its diverse biological activities. This compound's structure includes a hydroxyphenyl group, a methoxybenzylidene moiety, and a thioxothiazolidinone ring, making it a candidate for various pharmacological applications. This article delves into the biological activities associated with this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be represented as follows:
This configuration suggests multiple points of interaction with biological targets due to the presence of functional groups that can engage in various chemical reactions and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The thioxothiazolidinone core can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzymatic activity. The methoxybenzylidene group enhances binding affinity through hydrophobic interactions, potentially increasing the compound's efficacy against target proteins.
Biological Activities
Research indicates that (Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various bacterial and fungal strains.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in vitro assays against specific cancer cell lines.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of (Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Thioxothiazolidinone Ring : Cyclization reactions involving thiourea derivatives.
- Introduction of the Methoxybenzylidene Group : Reaction with appropriate aldehydes under basic conditions.
These synthetic routes allow for modifications that can enhance biological activity or tailor the compound for specific therapeutic applications.
Predictive Models and In Silico Studies
Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be employed to estimate the potential biological activities based on structural features. In silico studies have indicated that this compound may interact with multiple biological targets, suggesting diverse pharmacological effects.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the thioxothiazolidinone core, followed by benzylidene substitution and coupling with the phenolic propanamide moiety. Key steps include:
- Condensation reactions : Use of catalysts like EDC·HCl and HOBt for amide bond formation .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate intermediates .
- Purity validation : HPLC (>95% purity) and melting point analysis (e.g., 122–124°C for analogous compounds) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry of substituents (e.g., Z-configuration via coupling constants in olefinic protons) .
- Mass spectrometry : Validates molecular weight (e.g., HRMS for exact mass matching) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during scale-up?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions .
- Case study : For thioxothiazolidinone derivatives, yields improved from 48% to >70% by adjusting reaction time (24→48 hrs) and using DMF as a solvent .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance benzylidene formation efficiency .
Q. How should researchers resolve contradictions between computational and experimental spectral data?
- Cross-validation : Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra .
- Error analysis : Assess solvent effects (e.g., DMSO-d6 vs. CDCl₃ shifts) and tautomeric equilibria in thioxothiazolidinones .
- Example : Discrepancies in carbonyl stretching frequencies may arise from crystal packing effects, resolved via X-ray crystallography .
Q. What strategies are effective for evaluating the compound’s biological activity against cancer cell lines?
- In vitro assays :
- MTT assay : Test antiproliferative activity (IC₅₀ values) on HeLa or MCF-7 cells .
- Apoptosis markers : Flow cytometry for caspase-3 activation .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy vs. chloro groups) to assess impact on potency .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
